Product packaging for SM14 protein(Cat. No.:CAS No. 138017-01-3)

SM14 protein

Cat. No.: B1178297
CAS No.: 138017-01-3
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance in Parasitology and Neglected Tropical Diseases Research

SM14 holds particular significance in parasitology and neglected tropical diseases research due to its crucial role in the parasite's survival and its potential as a target for intervention strategies, notably vaccine development. ontosight.aiontosight.aiontosight.ai Schistosomes are unable to synthesize fatty acids and sterols de novo, making them dependent on acquiring lipids from their host. researchgate.netscielo.bracs.orgiucr.orgresearchgate.net Available data support a role for Sm14 in the uptake and transport of these essential fatty acids. frontiersin.orgscielo.bracs.orgiucr.orgresearchgate.net This dependence on host lipids and the involvement of SM14 in this process highlight the protein's importance for parasite metabolism and survival. ontosight.ai

Furthermore, SM14 has been identified as a potential vaccine candidate against schistosomiasis. ontosight.aiontosight.aiontosight.ai Studies have shown that SM14 can induce an immune response in infected hosts. ontosight.aiontosight.ai Recombinant forms of SM14 (rSM14) have been investigated for their ability to elicit protective immunity against S. mansoni infection in animal models. ontosight.aiontosight.aifrontiersin.orgnih.gov The protein's ability to induce a robust immune response and its conservation among different Schistosoma species make it a promising target for developing broad-spectrum protection. ontosight.ai Research also suggests that SM14 may play a role in modulating the host immune system, potentially contributing to the parasite's ability to evade host defenses. acs.orgresearchgate.netplos.org

Historical Context of SM14 Discovery and Initial Characterization

The experimental background for the development of anti-schistosome vaccines includes the observation in animal models that an initial parasite infection could result in partial immunity against re-infection. frontiersin.orgscielo.br Early research involved the use of adult schistosome saline extracts, which were shown to contain protective antigens. frontiersin.orgscielo.br

The discovery and initial characterization of SM14 emerged from efforts to identify the molecular basis of protective immune responses in schistosomiasis. A 14-kDa polypeptide from Schistosoma mansoni was identified and found to be homologous to a gene family of fatty acid-binding proteins. frontiersin.orgnih.govscielo.br This protein was termed Sm14. frontiersin.orgscielo.br The cloning and sequencing of the Sm14 gene revealed significant homologies with related polypeptides that bind hydrophobic ligands. frontiersin.org Purified recombinant SM14 protein exhibited an affinity for fatty acids, supporting its classification as an FABP. ontosight.aifrontiersin.orgscielo.br

Initial characterization studies included determining the protein's molecular weight, approximately 14 kDa, and its localization within the parasite. ontosight.aiontosight.ai Antibodies to the purified protein were shown to bind to tubercles on the dorsal surface of adult male schistosomes, which are known to contain lipids, and also localized to the muscle layers and body of the parasite. frontiersin.org Expression analysis using techniques like RT-PCR indicated that Sm14 mRNA is present in various stages of the parasite's life cycle, including schistosomula, adult worms, and eggs. scielo.brresearchgate.net

Molecular modeling studies of SM14, often based on the structures of homologous mammalian FABPs, revealed a basic three-dimensional structure consisting of a barrel-shaped molecule. frontiersin.orgresearchgate.netresearchgate.netnih.govnih.gov These models also helped identify shared epitopes with related proteins from other parasites, such as Fasciola hepatica, which contributed to the understanding of cross-reactive protective immunity observed between different helminth infections. frontiersin.orgresearchgate.netnih.gov Crystallographic studies later provided detailed structural information on SM14 in complex with fatty acids like oleic acid and arachidonic acid, revealing insights into its ligand-binding specificity and functional control. acs.orgiucr.orgresearchgate.netnih.govresearchgate.net

The identification and initial characterization of SM14 as a fatty acid-binding protein present in S. mansoni and capable of eliciting an immune response laid the groundwork for further research into its function and its potential application in the development of a vaccine against schistosomiasis. ontosight.aiontosight.aifrontiersin.orgnih.govontosight.ai

Research Findings and Data

Research on SM14 has provided insights into its protective potential and binding characteristics.

Animal ModelAntigen UsedAdjuvantProtection Level Against S. mansoni Challenge (Worm Burden Reduction)Source
Outbred Swiss micerSM14NoneUp to 67% researchgate.netnih.gov
Outbred Swiss micerSM14CFA66%-89% researchgate.net
New Zealand White rabbitsrSM14CFAUp to 89% (or 93% depending on source interpretation) frontiersin.orgresearchgate.net

Note: CFA refers to Freund's Complete Adjuvant.

Studies on the binding specificity of SM14 have shown that it binds to various fatty acids. Crystallographic studies with oleic acid (OLA) and arachidonic acid (ACD) revealed that ACD establishes more specific interactions with the protein, suggesting the binding site is optimized for ACD. acs.orgresearchgate.netnih.govresearchgate.net

Fatty AcidBinding Affinity to SM14 (Relative)Source
Oleic acid (OLA)High acs.orgresearchgate.netnih.govresearchgate.net
Arachidonic acid (ACD)Highest acs.orgresearchgate.netnih.govresearchgate.net
Other fatty acidsLower than OLA and ACD acs.orgresearchgate.netnih.govresearchgate.net

Properties

CAS No.

138017-01-3

Molecular Formula

C8H15N3

Synonyms

SM14 protein

Origin of Product

United States

Molecular Biology and Gene Expression of Sm14

Genomic Organization and Transcriptional Regulation of the SM14 Gene

The genomic sequence of the S. mansoni SM14 gene has been characterized, providing insights into its fundamental structure. semanticscholar.orgnih.gov Like many eukaryotic genes, its organization includes exons, which contain the protein-coding sequences, interrupted by non-coding introns. This genomic arrangement necessitates mRNA processing, including splicing, to produce a mature messenger RNA transcript ready for translation.

Transcriptional regulation is the process that controls when and to what extent a gene is expressed. This is governed by specific DNA sequences known as regulatory elements, such as promoters and enhancers, which serve as binding sites for transcription factors. youtube.comyoutube.com The core promoter is the minimal stretch of DNA required to initiate transcription accurately. youtube.com While the genomic sequence of SM14 has been determined, the specific promoter elements and transcriptional factors that regulate its expression in S. mansoni are not extensively detailed in the available literature. semanticscholar.orgnih.gov The study of these regulatory mechanisms is pivotal for a complete understanding of how the parasite modulates SM14 expression in response to developmental cues and different host environments.

Expression Profiles Across Schistosoma mansoni Life Cycle Stages

The expression of the SM14 gene, and consequently the presence of the SM14 protein, has been detected across various stages of the Schistosoma mansoni life cycle. nih.govscite.ai This broad expression pattern underscores its importance for the parasite's survival and development. Fatty acid-binding proteins like SM14 are vital for schistosomes as they cannot synthesize fatty acids and sterols themselves and must acquire these essential lipids from their host for processes like membrane formation and egg production. scielo.brscite.ai Reverse transcription-polymerase chain reaction (RT-PCR) studies have confirmed the presence of SM14 mRNA in schistosomula, adult worms, and eggs. nih.govscielo.br

Life Cycle StageSM14 mRNA Expression LevelProtein Localization (in Adult Worms)
Schistosomula HighNot Applicable
Adult Worms HighBasal lamella of the tegument and gut epithelium
Eggs HighIdentified in Soluble Egg Antigens (SEA)

The schistosomulum is the larval stage of the parasite that develops after penetrating the mammalian host's skin. core.ac.uk Studies have shown that higher levels of SM14 transcripts are detected in 6- and 7-day-cultured schistosomula. scielo.br This elevated expression during a critical phase of host invasion and adaptation suggests a significant role for SM14 in the early establishment of infection.

In adult worms, high levels of SM14 mRNA are also present. nih.govscielo.br Immunolocalization studies using antibodies specific to the this compound have pinpointed its location within the adult worm. The protein is strongly localized to the basal lamella of the tegument (the parasite's outer surface) and the gut epithelium. nih.govscielo.br These tissues are sites of intense nutrient uptake and have a high demand for lipids, which supports the function of SM14 as an intracellular transporter of fatty acids derived from the host. nih.govscielo.br

The eggs are a crucial stage for the transmission of schistosomiasis and are responsible for much of the pathology associated with the disease. Analysis has revealed that SM14 mRNA is highly expressed in the eggs. nih.govscielo.br Furthermore, proteomic studies of soluble egg antigens (SEA), a complex mixture of molecules released by the eggs, have identified the this compound. nih.gov This indicates that the protein is actively synthesized and present in this life cycle stage.

Translational Control and Protein Abundance

Translational control refers to the mechanisms that regulate the rate at which mRNA is translated into protein. uevora.pt This level of gene regulation allows a cell to rapidly alter the abundance of a specific protein without changing the transcription of its corresponding gene. uevora.pt While it is known that SM14 is expressed at varying levels throughout the S. mansoni life cycle, the specific post-transcriptional and translational control mechanisms that govern the abundance of the this compound have not been extensively detailed in the scientific literature. Such regulation could involve RNA-binding proteins that modulate the stability or translation efficiency of SM14 mRNA, contributing to the precise levels of protein required at each developmental stage.

Polymorphism and Genetic Variation of SM14 Isoforms

Polymorphism refers to the existence of two or more variant forms of a specific DNA sequence within a population. genome.gov Studies have characterized the genetic variation of the SM14 gene in S. mansoni. semanticscholar.orgnih.gov The research indicates that the this compound sequence is relatively conserved, particularly among American strains of the parasite. semanticscholar.org

However, a key polymorphism has been identified at position 20 of the amino acid sequence, where a methionine can be substituted for a threonine (a change denoted as M20T). semanticscholar.orgnih.gov This results in the existence of at least two native isoforms of the protein: Sm14-M20 and Sm14-T20. semanticscholar.orgnih.gov This single amino acid substitution can have structural and functional implications. semanticscholar.org For instance, the Sm14-M20 isoform has been shown to have a higher structural stability and a greater affinity for natural fatty acids compared to the Sm14-T20 isoform. semanticscholar.orgnih.gov The existence of these isoforms is an important consideration for vaccine development, as different variants could potentially elicit different immune responses. semanticscholar.org

IsoformAmino Acid at Position 20Key Characteristic
Sm14-M20 MethionineHigher structural stability and affinity for fatty acids
Sm14-T20 ThreonineNative isoform identified in sequencing studies

Impact of Polymorphism on Protein Functionality

Research into the genetic diversity of the Sm14 gene has revealed the existence of polymorphism, which can influence the protein's structure and function. semanticscholar.org A notable polymorphism identified in American strains of S. mansoni is a single nucleotide variation that results in an amino acid substitution at position 20 of the protein. semanticscholar.orgresearchgate.net This polymorphism involves the exchange of methionine (M20) with threonine (T20). semanticscholar.orgnih.gov

Studies comparing the two native isoforms, Sm14-M20 and Sm14-T20, have demonstrated that this single amino acid change has significant functional consequences. semanticscholar.org While both isoforms are capable of binding the fluorescent fatty acid analogue 11-(dansylamino)undecanoic acid (DAUDA) with similar affinity, their interaction with natural fatty acids differs. semanticscholar.orgnih.gov Competitive binding assays have shown that the Sm14-M20 isoform exhibits a higher affinity for natural fatty acids compared to the Sm14-T20 isoform. semanticscholar.orgnih.gov

Furthermore, the M20T polymorphism affects the structural stability of the protein. nih.gov Thermal and urea (B33335) unfolding studies have indicated that the Sm14-M20 isoform possesses greater structural stability than the Sm14-T20 variant. nih.gov This enhanced stability and higher affinity for natural ligands of the Sm14-M20 isoform are believed to be important for its biological function and its efficacy as a vaccine antigen. semanticscholar.org In immunization studies with mice, both Sm14-M20 and Sm14-T20 isoforms were able to induce significant protection against S. mansoni challenge, but the level of protection correlated with the structural stability of the isoform. semanticscholar.orgnih.gov

IsoformPolymorphismRelative Affinity for Natural Fatty AcidsStructural Stability
Sm14-M20Methionine at position 20HigherHigher
Sm14-T20Threonine at position 20LowerLower
Sm14-A20 (mutant)Alanine at position 20LowestLowest

This table summarizes the key differences between the naturally occurring Sm14 isoforms and a constructed mutant, based on research findings. semanticscholar.orgnih.gov

Methodologies for Genetic Characterization

A variety of molecular biology techniques have been employed to characterize the Sm14 gene and its polymorphisms. The initial identification and characterization of the Sm14 genomic sequence were pivotal in understanding its structure, including the arrangement of exons and introns. semanticscholar.org

Gene Sequencing and Analysis: Direct sequencing of the Sm14 gene from different parasite strains has been fundamental in identifying polymorphisms like the M20T variation. semanticscholar.orgresearchgate.net Analysis of multiple cDNA clones from Brazilian strains of S. mansoni confirmed the prevalence of this single nucleotide polymorphism. researchgate.net

Reverse Transcriptase-Polymerase Chain Reaction (RT-PCR): This technique has been used to study the expression of the Sm14 gene at different stages of the parasite's life cycle. nih.govscielo.br Studies have shown that Sm14 mRNA is present in the schistosomulum, adult worm, and egg stages, indicating its importance throughout the parasite's development. nih.govscielo.br

Recombinant Protein Expression and Spectroscopic Analysis: To investigate the functional impact of polymorphisms, different isoforms of Sm14 have been expressed as recombinant proteins. semanticscholar.orgnih.gov These purified proteins are then subjected to biophysical analyses. Circular Dichroism (CD) spectroscopy, for instance, has been used to assess the secondary structure and thermal stability of the different isoforms, revealing the higher stability of the Sm14-M20 variant. nih.gov

Immunological and Functional Assays: The functional consequences of genetic variations are further explored through immunological and binding assays. Enzyme-Linked Immunosorbent Assay (ELISA) is used to measure the antibody response to different Sm14 isoforms in vaccinated animals. nih.gov Fatty acid binding assays, often using fluorescent probes like DAUDA in competitive experiments, are employed to determine the binding affinities of different isoforms for their natural ligands. semanticscholar.orgnih.gov

MethodologyApplication in SM14 ResearchKey Findings
Gene SequencingIdentification of genomic structure and polymorphisms.Revealed the M20T polymorphism in S. mansoni. semanticscholar.orgresearchgate.net
RT-PCRAnalysis of gene expression across life cycle stages.Sm14 mRNA is expressed in schistosomulum, adult, and egg stages. nih.govscielo.br
Recombinant Protein ExpressionProduction of different Sm14 isoforms for functional studies.Enabled comparative analysis of Sm14-M20 and Sm14-T20. semanticscholar.orgnih.gov
Circular Dichroism (CD) SpectroscopyAssessment of protein secondary structure and stability.Sm14-M20 isoform is structurally more stable than Sm14-T20. nih.gov
Fatty Acid Binding AssaysDetermination of binding affinity for ligands.Sm14-M20 has a higher affinity for natural fatty acids. semanticscholar.orgnih.gov
ELISAMeasurement of immune response to Sm14 isoforms.Used to evaluate the immunogenicity of vaccine candidates. nih.gov

This table outlines the primary methodologies used for the genetic and functional characterization of the this compound.

Structural Biology and Conformational Dynamics of Sm14 Protein

Three-Dimensional Architecture and Fold Classification

Beta-Barrel Structure and Beta-Pleated Strands

The SM14 protein adopts a compact, barrel-shaped three-dimensional structure. This signature fold is composed of ten antiparallel β-pleated strands, which are connected by short loops and turns. researchgate.netiucr.orgnih.gov This arrangement forms a clam-shell-like structure, creating a central, water-filled cavity that serves as the binding site for fatty acids and other hydrophobic ligands. The β-strands are arranged in two orthogonal β-sheets, which pack against each other to form the stable β-barrel core of the protein.

Comparison with Homologous Fatty Acid-Binding Proteins (FABPs)

SM14 shares a high degree of structural homology with other members of the FABP family, despite variations in their primary amino acid sequences. researchgate.netiucr.orgnih.gov This conserved three-dimensional fold underscores a common functional mechanism for lipid binding and transport among these proteins. While the core β-barrel structure is highly conserved, differences are observed in the loop regions connecting the β-strands and in the residues lining the ligand-binding cavity. These variations are thought to confer ligand-binding specificity to different FABPs. For instance, comparisons with mammalian FABPs have revealed differences in the portal region, which controls ligand entry and exit, and in the specific amino acid contacts within the binding pocket, which determine the affinity for different fatty acids.

Ligand-Induced Conformational Changes

The binding of a ligand to the internal cavity of SM14 induces significant conformational changes in the protein. These structural alterations are critical for the protein's function, affecting ligand affinity, specificity, and the interaction with other cellular components. Upon ligand binding, the portal region of the protein, often referred to as the "lid," undergoes a conformational shift to encapsulate the hydrophobic tail of the fatty acid within the binding cavity. This "lid" is typically composed of two short α-helices and the connecting loop. The movement of this helical cap effectively sequesters the bound ligand from the aqueous environment, stabilizing the protein-ligand complex. The extent and nature of these conformational changes can vary depending on the specific ligand bound, suggesting a degree of plasticity in the protein structure that allows it to accommodate a range of fatty acids.

Intermolecular Interactions and Oligomerization States

The this compound has been observed to exist in different oligomeric states, primarily as monomers and dimers. The transition between these states is influenced by factors such as protein concentration and the presence of specific residues. The formation of dimers is thought to be mediated by intermolecular interactions, which can impact the protein's stability and function. The interface between the two monomers in a dimer can involve hydrogen bonds, salt bridges, and hydrophobic interactions. The oligomerization state of SM14 may play a role in its biological activity, potentially influencing its ligand-binding capacity and its interactions with other proteins or cellular membranes.

Structural Stability and Modulatory Factors

The stability of the this compound structure is crucial for its function as a vaccine antigen. Various factors can modulate its stability, including temperature, pH, and the presence of specific amino acid residues.

Role of Specific Residues (e.g., Cys62) in Stability

Specific amino acid residues play a critical role in maintaining the structural integrity of the this compound. One such residue that has been extensively studied is Cysteine 62 (Cys62). This residue has been implicated in the dimerization and subsequent aggregation of the protein, which can lead to a reduction in its efficacy as a vaccine. The formation of intermolecular disulfide bonds involving Cys62 can promote the formation of covalent dimers, which may be more prone to aggregation.

To address this stability issue, site-directed mutagenesis has been employed to replace Cys62 with other amino acids, such as serine or valine. These mutations have been shown to prevent the formation of covalent dimers, leading to a significant increase in the structural stability of the this compound. Molecular dynamics simulations and unfolding experiments have confirmed that these mutant forms of SM14 exhibit enhanced stability compared to the wild-type protein, without compromising their ability to fold correctly and bind fatty acids. This highlights the critical role of specific residues in modulating the structural stability and oligomerization state of the this compound.

ParameterWild-Type SM14SM14-C62S MutantSM14-C62V Mutant
Dimerization Forms covalent dimersDoes not form covalent dimersDoes not form covalent dimers
Aggregation Prone to aggregation over timeReduced aggregationSignificantly reduced aggregation and more stable over time
Structural Stability Less stableMore stableMost stable
Fatty Acid Binding Binds fatty acidsRetains fatty acid binding abilityRetains fatty acid binding ability

Strategies for Enhancing Protein Stability in Recombinant Forms

The production of stable and correctly folded recombinant proteins is a critical prerequisite for the development of effective subunit vaccines. In the case of the Schistosoma mansoni 14 kDa fatty acid-binding protein (SM14), a promising vaccine candidate, ensuring its long-term stability in recombinant forms has been a key area of research. Instability, often leading to dimerization and subsequent aggregation, can significantly reduce the vaccine's efficacy over time.

A primary strategy employed to enhance the stability of recombinant SM14 (rSM14) involves site-directed mutagenesis to prevent intermolecular disulfide bond formation, a common cause of protein aggregation. Research has shown that the wild-type this compound has a tendency to form dimers, which can lead to reduced solubility and stability. To address this, specific cysteine residues have been targeted for replacement.

In one pivotal study, two mutant forms of SM14 were created: Sm14-M20(C62S) and Sm14-M20(C62V), where the cysteine at position 62 was replaced with either a serine or a valine. These substitutions were designed to eliminate the free sulfhydryl group responsible for dimerization. As anticipated, both mutants showed a significant reduction in dimerization when analyzed by SDS-PAGE.

Further biophysical characterization, including molecular dynamics simulations and unfolding experiments using urea (B33335), revealed that these mutations conferred higher structural stability to the protein compared to the wild-type form. Notably, the mutated proteins demonstrated the ability to refold to their native, active conformation after thermal denaturation, regaining their fatty acid binding capability. The Sm14-M20(C62V) mutant, in particular, was identified as the more stable form over time. This enhanced stability is a crucial feature for preserving the immunogenicity of the vaccine antigen during production, storage, and administration.

These findings underscore the importance of rational protein design in overcoming the challenges associated with the stability of recombinant vaccine candidates. By identifying and modifying key residues involved in protein aggregation, it is possible to produce more stable and effective versions of the this compound for use in anti-helminth vaccines.

Table 1: Summary of SM14 Mutants and their Stability Characteristics

MutantAmino Acid SubstitutionDimerizationStructural StabilityRefolding Capacity
Sm14-M20(C62S)Cysteine to Serine at position 62ReducedIncreasedYes
Sm14-M20(C62V)Cysteine to Valine at position 62ReducedHighly IncreasedYes

Epitope Mapping and Structural Basis of Immunogenicity

The immunogenicity of the this compound, and its potential as a vaccine candidate, is intrinsically linked to its three-dimensional structure and the epitopes it presents to the host immune system. Understanding the structural basis of this immunogenicity is crucial for designing an effective vaccine that can elicit a protective immune response.

The this compound adopts a characteristic β-barrel structure, composed of ten antiparallel β-pleated strands connected by short loops. This compact and stable fold provides the structural scaffold for its function as a fatty acid-binding protein and also dictates the presentation of its antigenic determinants.

Molecular modeling and epitope mapping studies have revealed the presence of discontinuous, or conformational, epitopes on the surface of the SM14 molecule. These epitopes are formed by amino acid residues that are not contiguous in the primary sequence but are brought into close proximity by the folding of the protein. This is a key feature of SM14's immunogenicity, as antibodies that recognize these conformational epitopes are often crucial for a protective immune response.

A significant portion of these cross-reactive and discontinuous epitopes are located in the C-terminal region of the protein. The exterior loops and accessible surfaces of the β-barrel are the primary sites for B-cell epitope recognition, leading to the production of antibodies.

Furthermore, studies have focused on identifying human T-cell epitopes within the SM14 sequence, which are essential for initiating and sustaining a robust cellular immune response. Using computational algorithms like TEPITOPE, researchers have predicted and subsequently validated several T-cell epitopes. Two such peptides, SM14(32-48) and SM14(53-69), have been shown to be preferentially recognized by peripheral blood mononuclear cells from individuals resistant to S. mansoni infection.

The SM14(32-48) and SM14(53-69) peptides were identified as "promiscuous" epitopes, meaning they can bind to multiple Human Leukocyte Antigen (HLA)-DR molecules, which is a desirable characteristic for a vaccine intended for a genetically diverse human population. The recognition of these epitopes by T-cells from resistant individuals, and the associated production of IFN-gamma, suggests their importance in a protective Th1-type immune response.

The cross-reactivity of SM14 with homologous proteins from other parasites, such as Fasciola hepatica, is also rooted in its structural conservation. The shared three-dimensional structure and the presence of conserved surface-exposed epitopes allow for the induction of a protective immune response against both parasites, forming the basis for a potential dual-purpose anti-helminth vaccine.

Table 2: Identified T-cell Epitopes of this compound

EpitopeAmino Acid Sequence PositionAssociated Immune ResponseHLA Promiscuity
SM14(32-48)32-48Preferentially recognized by cells from resistant individualsHigh
SM14(53-69)53-69Preferentially recognized by cells from resistant individuals; induces IFN-gamma productionHigh

Biochemical and Physiological Function of Sm14 As a Fatty Acid Binding Protein

Mechanisms of Fatty Acid Uptake and Transport

As an intracellular lipid-binding protein, Sm14 is strategically located to facilitate the acquisition and distribution of fatty acids from the host. frontiersin.org Immunolocalization studies have identified Sm14 in the cytosol and particularly in tissues that form the primary interface between the parasite and the host environment. frontiersin.orgfrontiersin.org These include the basal lamella of the tegument, the outer surface of the adult worm, and the gut epithelium. nih.govfrontiersin.orgscielo.br The presence of Sm14 in these locations is significant; the tegument is in direct contact with the host's bloodstream, while the gut is responsible for absorbing nutrients from ingested blood. This positioning allows Sm14 to efficiently bind to fatty acids as they are absorbed from the host's serum. nih.govfrontiersin.org

Once bound, Sm14 is believed to chaperone these hydrophobic molecules through the aqueous environment of the parasite's cytoplasm, preventing their aggregation and directing them towards specific metabolic pathways or cellular compartments. nih.gov This role as an intracellular transporter is crucial, as schistosomes have a high demand for lipids for various physiological processes. nih.gov The expression of the Sm14 gene has been detected in all stages of the parasite's life cycle, including the schistosomulum, adult worm, and egg stages, underscoring its continuous importance throughout the parasite's development. nih.govfrontiersin.org

Specificity and Affinity for Host-Derived Lipids and Fatty Acids

Sm14 exhibits a specific affinity for certain types of fatty acids, which reflects the parasite's physiological needs. Structural and biochemical analyses have shown that it preferentially binds to long-chain fatty acids. nih.gov This specificity ensures that the parasite can efficiently sequester the most critical lipid building blocks from the complex mixture available in the host's circulation.

The binding affinity of Sm14 for various fatty acids has been quantitatively assessed. Crystallographic studies and fluorescence displacement assays have revealed that oleic acid and arachidonic acid exhibit the highest affinities for the protein's binding pocket. researchgate.net The binding site of Sm14 appears to be structurally optimized to accommodate these specific fatty acids. researchgate.net The equilibrium dissociation constant (Kd), a measure of binding affinity where a lower value indicates a stronger bond, has been determined for several ligands. For arachidonic acid, Sm14 displays a particularly high affinity, with a Kd of approximately 10 nM. researchgate.net

Binding Affinity of SM14 for Fatty Acids

Fatty AcidEquilibrium Dissociation Constant (Kd)Reference
Arachidonic Acid~10 nM researchgate.net
Oleic AcidHigh Affinity (Specific Kd not cited in provided texts) researchgate.net

Arachidonic acid is more than just a structural component for the parasite; it is a crucial precursor for the synthesis of immunomodulatory molecules. researchgate.net Schistosomes are known to produce eicosanoids, such as prostaglandins, which they use to manipulate the host's immune response, thereby facilitating their long-term survival in the bloodstream. researchgate.netplos.org By binding and transporting arachidonic acid, Sm14 directly supplies the substrate needed for the synthesis of these molecules, contributing to the parasite's immune evasion strategies. researchgate.net

Interestingly, while the parasite utilizes arachidonic acid for its own benefit, high concentrations of this fatty acid can be detrimental to the worm. nih.govfrontiersin.orgnih.gov External arachidonic acid can activate the parasite's own tegument-associated neutral sphingomyelinase, leading to disruption of the surface membrane and eventual death of the parasite. acs.orgasm.org This highlights the critical importance of proteins like Sm14 in tightly regulating the intracellular concentration and trafficking of such a potent signaling molecule.

Intracellular Trafficking and Compartmentalization of Lipids

The function of Sm14 extends beyond simple uptake to the organized trafficking and compartmentalization of lipids within the parasite's cells. nih.govsemanticscholar.orgfrontiersin.org After binding fatty acids at the host-parasite interface (tegument and gut), Sm14 transports them through the cytoplasm to various destinations. nih.govscielo.br

Evidence suggests that Sm14 delivers fatty acids to sites of active metabolism and cellular construction. nih.govfrontiersin.org Its localization in the muscle layers and other internal tissues supports a role in distributing lipids throughout the parasite's body. nih.govfrontiersin.org This controlled transport system is vital for ensuring that different cellular compartments receive the specific lipids they require for their functions, from energy storage to the assembly of complex cellular structures. cambridge.org

Contributions to Parasite Metabolism and Development

One of the primary roles of the fatty acids transported by Sm14 is in the synthesis and maintenance of the parasite's complex membrane systems. nih.govnih.gov The schistosome tegument is a unique, dynamic double-membrane structure that is constantly renewed and serves as the main barrier against the host's immune system. nih.gov The synthesis of the phospholipids (B1166683) and other complex lipids required for this constant maintenance is entirely dependent on the supply of host-derived fatty acids, a process facilitated by Sm14. nih.gov Therefore, the function of Sm14 is directly linked to the structural integrity and viability of the parasite. nih.govnih.gov

Lipid Anchoring and Signaling

The function of SM14 extends beyond simple lipid transport; it is also implicated in cellular signaling pathways. Fatty acids are precursors for a variety of essential molecules, including those used in membrane formation and as lipid anchors for proteins. scielo.br The binding cavity of SM14 shows a high affinity for specific fatty acids, including oleic acid and arachidonic acid. acs.orgresearchgate.net Arachidonic acid, in particular, is a crucial precursor for prostaglandins, which are signaling molecules schistosomes may use to modulate the host's immune response. acs.org The structure of SM14 appears to be specifically optimized to bind arachidonic acid, suggesting a specialized role in pathways involving this molecule. acs.orgresearchgate.net

Furthermore, SM14 has been identified as a component of extracellular vesicles (EVs) released by the parasite. bioinsilico.org The presence of SM14 in these vesicles, which are known to mediate intercellular communication, suggests a role in signaling processes between the parasite and the host. bioinsilico.orgmdpi.combiorxiv.org

Role in Sexual Maturation and Egg Production

The acquisition and transport of fatty acids by SM14 are fundamentally linked to the parasite's reproductive success. These lipids are essential precursors for the complex membrane systems required for sexual maturation and the regulation of egg production. scielo.brscite.ai Reflecting its importance in reproduction, messenger RNA (mRNA) transcripts for SM14 are found at high levels in the egg stage of the parasite's life cycle. nih.govscielo.br

Recent research has uncovered a specific role for egg-derived SM14 in modulating the host's immune system. Soluble antigens released from schistosome eggs, which include SM14, have been shown to induce the development of IL-10-producing regulatory B cells (Breg cells) in the host. nih.govplos.orgnih.gov This immunomodulatory function is a key strategy for the parasite, as it helps to suppress the host immune response, thereby protecting the eggs and facilitating chronic infection. nih.govplos.org The ability of recombinant SM14 to induce IL-10 production in B cells both in vitro and in vivo confirms its role as a specific molecule driving this regulatory response. nih.govnih.gov

Localization within Parasite Tissues

Immunolocalization studies have identified specific tissues within Schistosoma mansoni where the SM14 protein is concentrated. These locations are primarily at the host-parasite interface, which aligns with the protein's function in acquiring essential nutrients from the host. scielo.brnih.gov

Tegumental Basal Lamella

The this compound is strongly localized in the basal lamella of the tegument, the outer surface of the parasite. nih.govscielo.br The tegument is a critical site for nutrient uptake and interaction with the host's immune system. scielo.brnih.gov The concentration of SM14 in this area supports its role in the intracellular transport of fatty acids absorbed from the host environment. nih.govscielo.br

Gut Epithelium

Similar to the tegument, the gut epithelium of the adult worm shows strong labeling for the this compound. nih.govscielo.br As the parasite ingests host blood, the gut serves as a primary site for the absorption of nutrients, including lipids. scielo.br The presence of SM14 in the gut epithelium is consistent with its function in trafficking these host-derived fatty acids for use in the parasite's metabolic and reproductive processes. nih.govscielo.br

Other Potential Sites of Action

Beyond the tegument and gut, SM14 expression is more broadly distributed. Single-cell RNA sequencing data has revealed that sm14 transcripts are disseminated throughout most cell types, including the mesenchyme and parenchymal clusters. bioinsilico.org Co-expression of sm14 with other proteins has been noted in a small population of adult schistosome cells, including neurons, tegumental cells, and neoblasts. bioinsilico.org Additionally, SM14 has been identified within the proteome of extracellular vesicles, indicating that its site of action may extend beyond the parasite's own tissues to mediate interactions with the host. bioinsilico.org

Data Tables

Table 1: Localization of this compound in Schistosoma mansoni

Tissue/Location Level of Expression Supporting Evidence Citations
Tegumental Basal Lamella Strong Indirect Immunofluorescence nih.govscielo.brnih.gov
Gut Epithelium Strong Indirect Immunofluorescence nih.govscielo.br
Mesenchyme/Parenchyme Disseminated Single-cell RNA-Seq bioinsilico.org
Neurons, Neoblasts Co-expressed Single-cell RNA-Seq bioinsilico.org
Extracellular Vesicles Present Proteomic Analysis bioinsilico.org

Table 2: Summary of SM14 Functions

Function Description Key Fatty Acids Citations
Lipid Transport Binds and transports host-derived fatty acids for parasite metabolism and membrane synthesis. Palmitic acid, Linolenic acid, Oleic acid, Arachidonic acid scielo.bracs.orgresearchgate.net
Signaling Binds arachidonic acid, a precursor to signaling molecules (e.g., prostaglandins). Found in extracellular vesicles involved in cell communication. Arachidonic acid acs.orgbioinsilico.org
Immune Regulation Egg-derived SM14 induces host IL-10-producing regulatory B cells, suppressing the host immune response. Not Applicable nih.govplos.orgnih.gov

| Reproduction | Provides essential lipids for sexual maturation and egg production. | Not Applicable | scielo.brscite.ai |

Immunological Research and Preclinical Vaccine Development Insights for Sm14

Induction of Host Immune Responses in Experimental Models

Studies have investigated the immune responses elicited by Sm14 in various experimental models, including mice, rabbits, and non-human primates, as well as in human clinical trials. These investigations have characterized both the humoral and cellular arms of the adaptive immune system in response to Sm14 vaccination or natural exposure in endemic areas.

Humoral Immunity: Antibody Production and Subclass Profiles (IgG1, IgG3, IgG2, IgG4)

Vaccination with recombinant Sm14 (rSm14), often formulated with adjuvants, has consistently demonstrated the induction of significant levels of Sm14-specific IgG antibodies in vaccinated animals and humans. frontiersin.orgmedrxiv.orgfrontiersin.orgasm.orgresearchgate.netresearchgate.net In human clinical trials (Phase I and II), vaccination with Sm14 combined with the GLA-SE adjuvant led to significant increases in Sm14-specific total IgG, particularly the IgG1 and IgG3 subclasses, observed as early as 30 days after the first vaccination dose. medrxiv.orgfrontiersin.orgresearchgate.netnih.gov In vaccinated women, levels of specific IgG2 and IgG4 also increased after the second dose and reached statistical significance. medrxiv.org

Analysis of the antibody profiles in individuals naturally resistant to schistosomiasis in endemic areas has revealed that their anti-Sm14 serum antibodies predominantly consist of the IgG1 and IgG3 subclasses. asm.orgresearchgate.net While high levels of IgG, IgG1, and IgG3 are frequently observed, studies have generally reported low levels of Sm14-specific IgM, IgA, or IgE following rSm14 vaccination. medrxiv.orgasm.org However, it is noted that IgE and IgA isotypes have been suggested to play key roles in acquired immunity against schistosomal infections in humans in endemic areas. asm.org In ungulates, administering adjuvanted Sm14 resulted in strong IgM and IgG responses against Fasciola hepatica, indicating potential cross-species reactivity. researchgate.netfrontiersin.orgresearchgate.net

Cellular Immunity: T-cell Responses and Cytokine Production (IFN-gamma, TNF-alpha, IL-2)

SM14 vaccination is known to stimulate a T-cell response, often characterized as a T helper 1 (Th1)-type response. frontiersin.orgresearchgate.netfrontiersin.orgparasite-journal.orgresearchgate.netnih.gov Vaccination with rSm14 has been shown to elicit robust cytokine responses, with increased production of TNFα, IFN-γ, and IL-2 in vaccinated individuals and experimental animals. frontiersin.orgresearchgate.netnih.govparasite-journal.orgnih.gov

Studies in individuals living in schistosomiasis-endemic areas have provided key insights into the cellular immune response associated with natural resistance. Naturally resistant individuals exhibit a robust Th1 immune response to Sm14, marked by significantly higher production of IFN-γ and TNF-α by their peripheral blood mononuclear cells (PBMCs) when stimulated with rSm14, compared to infected individuals. researchgate.netfrontiersin.orgparasite-journal.orgresearchgate.netnih.gov Furthermore, CD4+ T cells from these naturally resistant individuals have been identified as the primary lymphocyte subset responsible for producing IFN-γ and TNF-α in response to rSm14. researchgate.netnih.gov Research has also indicated that IL-10 plays a role in down-regulating T-cell responses in chronic schistosomiasis, while lymphocyte proliferation in the uninfected resistant group is dependent on IFN-γ. researchgate.netnih.gov A strong Th1 immune response profile has been correlated with decreased granulomatous fibrotic pathology. frontiersin.org

Induction of Regulatory B Cells (Bregs) and Immunomodulation

Beyond inducing effector responses, research suggests that Schistosoma mansoni can also modulate the host immune system, partly through the induction of regulatory B (Breg) cells that produce IL-10. researchgate.netplos.orgnih.govnih.gov Sm14 has been identified as one of the proteins present in Schistosoma mansoni soluble egg antigens (SEA) that can drive the development of IL-10 producing Breg cells. researchgate.netplos.orgnih.govnih.gov Studies using recombinant Sm14 have demonstrated its ability to induce IL-10 production by B cells in a dose-dependent manner, both in in vitro and in vivo settings. plos.orgnih.gov Breg cells are recognized as components of a complex regulatory network capable of suppressing inflammatory conditions. plos.orgnih.gov The activity of Sm14 appears to overlap significantly with that of Fasciola hepatica FABP, which has been shown to suppress inflammatory responses and skew them towards a Th2 profile. researchgate.net

Protective Efficacy in Animal Models of Schistosomiasis

Preclinical studies utilizing various animal models have been crucial in evaluating the protective efficacy of Sm14 as a vaccine candidate against schistosomiasis. These studies typically assess the reduction in parasite burden and the attenuation of disease-associated pathology following vaccination and subsequent challenge infection.

Reduction of Worm Burden and Egg Production

Vaccination with rSm14 has consistently demonstrated protective activity against S. mansoni challenge infection in various animal models. frontiersin.orgresearchgate.netfrontiersin.orgresearchgate.netresearchgate.netmdpi.comhilarispublisher.comnih.govnih.govontosight.airesearchgate.net In studies using outbred Swiss mice, vaccination with Sm14, with or without adjuvants, resulted in significant reductions in adult worm burden, with reported efficacy ranging from 41% to 67%. frontiersin.orgresearchgate.netfrontiersin.orgresearchgate.netresearchgate.netmdpi.comnih.gov Some formulations and adjuvants have shown protection levels up to 89% in mice. researchgate.netfrontiersin.orgresearchgate.net Immunization of New Zealand white rabbits with rSm14 has shown even higher protection rates, up to 93%. frontiersin.orgresearchgate.netmdpi.com

A fusion protein combining Sm14 and Sm29 has also been evaluated in mice, demonstrating a significant reduction in adult worm burden (44.7% without adjuvant and 48.4% with poly(I:C) adjuvant) and a notable decrease in tissue egg burdens (73.5% without adjuvant and 82.8% with poly(I:C) adjuvant). nih.gov However, not all Sm14-based vaccine approaches have shown efficacy in reducing worm burden; for instance, oral immunization of mice with a Sm14-based DNA vaccine delivered via attenuated Salmonella did not achieve a reduction in worm burden. nih.gov Beyond S. mansoni, vaccination with rSm14 has also shown complete protection against challenge with F. hepatica metacercariae in a mouse model and protected sheep against experimental challenge, highlighting its potential for cross-species protection. frontiersin.orgresearchgate.netfrontiersin.orgresearchgate.net

The following table summarizes some key findings on worm burden reduction in animal models:

Animal Model Vaccine Formulation Adjuvant Worm Burden Reduction (%) Source
Outbred Swiss mice rSm14 None 67 researchgate.netmdpi.com
Outbred Swiss mice rSm14 CFA 66-89 researchgate.netfrontiersin.orgresearchgate.net
New Zealand white rabbits rSm14 Not specified Up to 93 frontiersin.orgresearchgate.netmdpi.com
Swiss mice FSm14/29 (fusion protein) None 44.7 nih.gov
Swiss mice FSm14/29 (fusion protein) poly(I:C) 48.4 nih.gov
Swiss mice rSm14-BCG None 48 asm.org
Mice rSm14 GLA-SE 67 researchgate.net

Attenuation of Pathology in Infected Organs

In addition to reducing parasite load, vaccination with Sm14 has been associated with the attenuation of pathology in infected organs, particularly the liver, which is a major site of egg deposition and granuloma formation in schistosomiasis. frontiersin.orgparasite-journal.orgnih.gov A marked Th1 immune response profile induced by Sm14 has been correlated with decreased granulomatous fibrotic pathology. frontiersin.org

Histopathological examination of liver sections from mice immunized with a fusion protein of Sm14 and Sm29 demonstrated reduced granulomatous and inflammatory reactions compared to infected unvaccinated control mice. nih.gov In the context of cross-species protection, immunization with rSm14 protected sheep against experimental F. hepatica challenge, resulting in the complete abolition of liver pathology. frontiersin.org Administering adjuvanted Sm14 to ungulates also led to reduced liver damage characterized by decreased T-lymphocyte infiltration when challenged with F. hepatica. frontiersin.org Interestingly, an oral Sm14-based DNA vaccine delivered via Salmonella, despite not reducing worm burden, did show a non-antigen-specific decrease in schistosome-induced granulomatous reaction in the livers of mice. nih.gov

Comparative Efficacy Across Different Animal Species (Mice, Rabbits, Sheep)

Preclinical studies have evaluated the efficacy of SM14-based vaccines in various animal models, including mice, rabbits, and sheep. These studies have demonstrated varying levels of protection against challenge infections.

In outbred Swiss mice, vaccination with recombinant Sm14 (rSm14) without adjuvant showed up to 67% reduction in adult worm burden following S. mansoni cercarial challenge. researchgate.netnih.gov When formulated with Freund's Complete Adjuvant (FCA), rSm14 provided 50-68% protection in mice against S. mansoni. researchgate.net Further experiments in rodents using Sm14 with CFA or pRSET-His-rSm14 showed up to 72% protection against S. mansoni and 100% prevention of parasite maturation and hepatic tissue damage. researchgate.net Early murine experiments indicated worm reductions ranging from 20-67%. researchgate.netfrontiersin.org Immunizing outbred rodents with Sm14 formulated with or without CFA reduced S. mansoni worms by 66%-89%. frontiersin.org

Studies in New Zealand white rabbits demonstrated higher protection levels. Vaccination with rSm14 resulted in up to 93% protection following S. mansoni challenge. researchgate.net Another study reported 89% protection in rabbits immunized with three doses of 80 µg each of rSm14. nih.govscite.ai

Cross-species protection studies have also been conducted in sheep and goats. Sheep and mice immunized with rSm14 showed cross-protection against Fasciola hepatica and were completely free from hepatic damage. researchgate.net Administering adjuvanted Sm14 to ungulates resulted in high cross-species protection against Fasciola hepatica parasites and liver damage. frontiersin.org Goats immunized with synthetic Sm14 adjuvanted with RIBI/Al(OH)₃ developed cross-species cellular and humoral protection against Fasciola hepatica, with declines in liver and gallbladder worms of 46% and a reduction of gross liver damage of 55%. frontiersin.org

The reported protection levels in different animal models are summarized in the table below:

Animal SpeciesAntigen FormulationAdjuvantProtection Level (S. mansoni worm reduction)Protection Level (F. hepatica reduction/protection)Source(s)
MicerSm14NoneUp to 67%Complete protection against F. hepatica metacercariae researchgate.netnih.gov
MicerSm14CFA50-68%, 66-89%100% against F. hepatica metacercariae researchgate.netfrontiersin.org
MicerSm14 or pRSET-His-rSm14CFAUp to 72%100% prevention of hepatic damage researchgate.net
MicerBCG-Sm14N/A~48% (single dose)Not specified nih.govscite.ai
RabbitsrSm14NoneUp to 93%Not specified researchgate.net
RabbitsrSm14 (three doses of 80 µg)Not specified89%Not specified nih.govscite.ai
SheeprSm14Not specifiedNot specifiedSignificant protection, complete absence of hepatic damage researchgate.netnih.gov
GoatsSynthetic Sm14RIBI/Al(OH)₃Not specified46% reduction in worms, 55% reduction in liver damage frontiersin.org

Note: Protection levels and specific outcomes may vary depending on the study design, challenge model, and antigen/adjuvant formulation.

Cross-Protective Immunity Against Other Helminth Infections

Research into SM14 has revealed its potential to induce cross-protective immunity against helminth infections beyond Schistosoma mansoni.

Protection Against Fasciola hepatica

A significant finding in SM14 research is its ability to confer cross-protection against Fasciola hepatica, the causative agent of fascioliasis. This cross-reactivity was initially suggested by the homology between SM14 and Fh15, a cross-reactive antigen found in F. hepatica. nih.govfrontiersin.orghealthdisgroup.us Molecular models of Fh15 and Sm14 show similar three-dimensional structures, including shared discontinuous epitopes. nih.govfrontiersin.org

Preclinical studies have confirmed this cross-protective potential. Vaccination with rSm14 provided complete protection against challenge with F. hepatica metacercariae in a mouse model. nih.govfrontiersin.orgnih.gov Further analysis confirmed these findings and demonstrated that vaccination with rSm14 can protect the natural host of F. hepatica, the sheep, against experimental parasite challenge, resulting in the complete abolition of liver pathology. nih.govnih.gov Sheep and mice vaccinated with Sm14 were significantly protected against challenge infection with Fasciola hepatica metacercariae and were completely free of the histopathological hepatic damage related to liver fluke infection. researchgate.netnih.gov Immunizing outbred rodents with Sm14 formulated with or without CFA resulted in 100% reduction of Fasciola hepatica metacercariae. frontiersin.org Goats immunized with adjuvanted synthetic Sm14 also showed significant protection against F. hepatica. frontiersin.org

Potential for Multi-Helminth Vaccine Strategies

The demonstrated cross-protection against Fasciola hepatica highlights the potential of SM14 as a component in multi-helminth vaccine strategies. frontiersin.orgnih.govscielo.br The molecular cloning of protective antigenic preparations has suggested that related parasite fatty acid-binding proteins could form the basis of protective immune cross-reactivity between Fasciola hepatica and Schistosoma mansoni. nih.govnih.govscielo.br This has led to the suggestion that it may be possible to produce a single vaccine effective against both parasites, which are of significant veterinary and human importance. nih.govfrontiersin.orgnih.govscielo.br Studies evaluating homologous FABPs from various organisms as vaccines against different helminth diseases, including those caused by F. hepatica, S. mansoni, Schistosoma japonicum, Echinococcus granulosus, and Clonorchis sinensis, provide a robust dataset indicating the widespread potential efficacy of vaccines based on SM14. frontiersin.org

Recombinant SM14 (rSM14) and Fusion Protein Vaccine Constructs

The development of SM14-based vaccines has heavily relied on the production of recombinant SM14 (rSM14) and the exploration of fusion protein constructs.

Expression Systems and Production Methodologies (e.g., Pichia pastoris, E. coli, Mycobacterium bovis BCG)

Various expression systems have been utilized for the production of rSM14. Escherichia coli has been a common host for expressing rSm14, which has been shown to confer protection in animal models. nih.govresearchgate.net Studies have explored expressing 6XHis-tagged Sm14 fusion proteins in E. coli using T7 promoter-based plasmids, allowing for rapid purification. researchgate.net

Mycobacterium bovis BCG has also been employed as a live vaccine delivery system for SM14. The Sm14 antigen of Schistosoma mansoni was cloned and expressed in Mycobacterium bovis BCG as a fusion with the Mycobacterium fortuitum β-lactamase protein. nih.gov This recombinant BCG-Sm14 strain was shown to induce a Th1-predominant cellular response against Sm14 in mice and provided significant protection against S. mansoni challenge. nih.govasm.org

Pichia pastoris (now known as Komagataella phaffii) has emerged as a highly successful expression system for producing recombinant proteins, including rSm14, particularly for large-scale production and clinical trial purposes. researchgate.netproteobiojournal.comnih.goveurogentec.com Pichia pastoris offers advantages such as high cell densities, scalability, and the ability to perform some eukaryotic post-translational modifications like proper protein folding and disulfide bond formation, although its glycosylation patterns differ from mammalian cells. nih.goveurogentec.com A yeast protein expression system was selected to produce rSm14 for clinical trials. researchgate.net

Adjuvant Systems and Immunological Impact (e.g., GLA-SE, CFA)

The efficacy of SM14-based vaccines is significantly influenced by the adjuvant systems used. Adjuvants help to enhance and direct the immune response towards a protective profile.

Freund's Complete Adjuvant (CFA), a strong but reactogenic adjuvant, has been used in preclinical studies with rSm14, leading to significant reductions in worm burdens in mice. researchgate.netfrontiersin.orgbiorxiv.orgnih.gov

Glucopyranosyl Lipid A in a stable emulsion (GLA-SE) is another adjuvant that has been used in conjunction with rSm14, particularly in the context of advancing the vaccine candidate to clinical trials. researchgate.netfrontiersin.orgmdpi.com The combination of Sm14 and GLA-SE has been shown to be safe and strongly immunogenic in human clinical trials, eliciting robust cytokine responses, including increased TNFα, IFN-γ, and IL-2 profiles, and significant increases in Sm14-specific total IgG antibodies (IgG1 and IgG3). mdpi.com This indicates that GLA-SE promotes a Th1-biased immune response, which is often associated with protection against helminth infections. frontiersin.orgmdpi.com

Other approaches include the use of recombinant Sm14 coadministered with IL-12 or tetanus toxin fragment C, which boosted protection in mice. asm.org Bivalent constructs incorporating Sm14 with other antigens like Sm28 GST or Sm29, adjuvanted with poly(I:C), have also been explored, eliciting Th2-dominant protection and a decline in granulomatous-fibrotic pathologies in different animal models. researchgate.netresearchgate.net

The choice of adjuvant plays a critical role in shaping the immune response and optimizing the protective efficacy of SM14-based vaccines.

Design of Epitope-Based and Peptide Vaccines

The design of epitope-based and peptide vaccines utilizing SM14 is an active area of research. This approach focuses on identifying specific immunodominant epitopes within the SM14 protein that are recognized by the host immune system, particularly by T cells. bioline.org.brscielo.br Computational methods, such as the TEPITOPE program, have been employed to predict potential T-cell epitopes within the SM14 sequence based on their ability to bind to different HLA-DR molecules. bioline.org.brscielo.br

Studies have identified specific peptide epitopes from SM14 that are recognized by T cells producing interferon-gamma (IFN-γ) from individuals resistant to S. mansoni infection. nih.govfrontiersin.org For instance, the Sm14-3 peptide epitope has been preferentially recognized by individuals naturally resistant to S. mansoni infection. bioline.org.brscielo.br This preferential recognition by resistant individuals suggests that these epitopes may be involved in inducing protective immunity. bioline.org.brscielo.br

Furthermore, research has explored the use of short peptides derived from the C-terminal portion of SM14, demonstrating that they can confer equivalent levels of protective immunity in experimental animals as the intact rthis compound. nih.govfrontiersin.org This finding supports the potential of using peptide-based vaccines targeting specific regions of SM14.

Computational multi-epitope vaccine candidates against schistosomiasis have also incorporated T and B-cell epitopes from SM14 alongside other vaccine targets. frontiersin.org This multi-epitope strategy aims to induce a broad immune response and potentially enhance immunogenicity. frontiersin.org

Mechanisms of Vaccine-Induced Protection

The protective immunity induced by SM14-based vaccines involves both humoral and cellular immune responses. ontosight.airesearchgate.net

Role of Specific Antibody Isotypes

Vaccination with rSm14 has been shown to induce significant levels of Sm14-specific antibodies. frontiersin.orgmedrxiv.org In both vaccinated individuals and schistosomiasis patients, the anti-SM14 serum antibody isotype profile predominantly includes immunoglobulin G1 (IgG1) and IgG3 subclasses. mdpi.comasm.orgnih.gov Low levels of IgM, IgA, or IgE are typically observed. asm.orgnih.gov

Studies in vaccinated subjects have shown significant increases in Sm14-specific total IgG, IgG1, and IgG3 as early as 30 days after the first vaccination dose, with high titers persisting for at least 120 days. medrxiv.orgmdpi.com Specific IgG2 and IgG4 antibodies were also detected after 60 days. medrxiv.org The presence of IgG1 and IgG3 antibodies, which are associated with opsonization, cell-dependent cytotoxicity, and activation of the classical complement pathway, is notable in individuals resistant to infection and re-infection, suggesting their potential role in protective immunity. mdpi.com

The induction of a strong humoral immune response against SM14, characterized by these specific IgG isotypes, has been correlated with a reduction in worm burden in animal models. asm.org

Cellular Immune Effector Mechanisms

Cellular immune responses play a crucial role in the protective immunity elicited by SM14. frontiersin.orgasm.org Vaccination with SM14 has been shown to induce robust cytokine responses, particularly increased levels of tumor necrosis factor-alpha (TNFα), interferon-gamma (IFN-γ), and interleukin-2 (B1167480) (IL-2). medrxiv.orgmdpi.com

Studies using recombinant Mycobacterium bovis BCG expressing SM14 (rBCG-Sm14) have demonstrated the induction of a Th1-predominant cellular response against SM14, characterized by increased levels of IFN-γ production by splenocytes upon stimulation with rSm14. asm.orgoup.com This Th1 response, marked by IFN-γ and TNF-α, is considered important for controlling the effects of parasite eggs on the liver. frontiersin.orgmdpi.com

Lymphocyte proliferative responses to rSm14 have been observed in peripheral blood mononuclear cells (PBMCs) from individuals living in endemic areas, including both uninfected and infected individuals. nih.gov In uninfected individuals, lymphocyte proliferation was dependent on IFN-γ, suggesting an association between the Th1 response and resistance to infection. nih.gov

Furthermore, the ability of specific epitopes from SM14 to induce a proliferative response in lymphocytes from resistant individuals and to confer protection in mice highlights the importance of cellular components in the protective immune response. frontiersin.org Studies using synthetic multi-epitope peptides of SM14 have indicated that certain epitopes are preferentially recognized by resistant patients compared to susceptible individuals, further supporting the role of cellular immunity. frontiersin.org

While rBCG-Sm14 did not induce detectable levels of anti-SM14 antibodies in some studies, it still conferred protection in mice, suggesting that cellular immunity alone can contribute to reducing worm burden. asm.orgoup.com The protective response elicited by SM14 appears to be dependent on IFN-γ and TNF-α production, as immunization with rSm14 fails to induce protection in mice deficient in these cytokines. frontiersin.org

Data Tables

Antibody IsotypeResponse to Sm14 Vaccination (Human)Associated Immune Mechanism
Total IgGSignificant increaseGeneral antibody response
IgG1Predominant, Significant increaseOpsonization, Complement activation, ADCC
IgG3Predominant, Significant increaseOpsonization, Complement activation, ADCC
IgG2Increase (later)Primarily targets polysaccharide antigens, but can bind protein
IgG4Increase (later)Blocking antibody, potential role in modulating immune response
IgMLow levelsEarly immune response
IgALow levelsMucosal immunity
IgELow levelsAllergic response, potential role in parasite expulsion

Note: ADCC = Antibody-Dependent Cell-mediated Cytotoxicity

CytokineCellular Immune Response to Sm14 (Human/Mouse)Associated Immune Response Profile
IFN-γIncreased productionTh1-predominant
TNFαIncreased productionTh1
IL-2Increased productionT cell proliferation and survival
IL-4Low levels (in some models)Th2 (associated with humoral)
IL-5Th2 (eosinophil activation)
IL-10Regulatory, Th2

Molecular Interactions and Signaling Pathways Involving Sm14

Protein-Protein Interactions

Proteins rarely function in isolation, often forming complexes with other proteins or molecules to mediate cellular signaling and control processes. nih.gov Understanding these interactions is key to developing new strategies for disease control.

Interaction with SM29 and Fusion Protein Constructs

Sm14 has been postulated to interact with Sm29, another significant S. mansoni antigen. mdpi.com Sm29 is a transmembrane protein found on the surface of adult worms and schistosomula. nih.gov This interaction led to the development of a fusion protein construct termed FSm14/29. mdpi.com Studies investigating the efficacy of FSm14/29 as a vaccine candidate have shown promising results in murine models, demonstrating reductions in adult worm burden, liver egg burden, and intestinal egg burden. nih.gov The use of a fusion protein like FSm14/29 is considered a potentially more cost-effective approach for large-scale vaccine production compared to using individual antigens. nih.gov

Research indicates that immunization with FSm14/29 can elicit significant levels of specific IgG1 antibodies. nih.gov This is noteworthy as high levels of specific IgG1 antibodies against Sm14 and Sm29 have been detected in individuals residing in endemic areas who are resistant to schistosomiasis. nih.gov

Potential Interactions with Host Factors

Schistosome invasion of the host involves various cross-species protein interactions. nih.gov The parasite expresses proteins that facilitate breaching host barriers and evading the immune system. nih.gov While the exact mechanisms of interaction between Sm14 and host factors are not fully characterized, the localization of Sm14 in tissues near the parasite-host interface, such as the basal lamella of the tegument and the gut epithelium, suggests a role in acquiring lipids from the host. scielo.brresearchgate.net This uptake of host lipids is essential for the parasite, as schistosomes cannot synthesize fatty acids and sterols de novo. scielo.brresearchgate.net

Sm14's role as a fatty acid-binding protein inherently involves interaction with host-derived fatty acids. scielo.br Furthermore, the host immune response to Sm14 suggests potential interactions with host immune cells and molecules. Naturally resistant individuals in endemic areas exhibit a T helper cell type 1 (Th1)-mediated immune response to Sm14, which is associated with resistance to infection. mdpi.comfrontiersin.org This implies that Sm14 can stimulate a protective response against schistosomiasis. mdpi.com

Lipid-Protein Interactions Beyond Fatty Acid Binding

While Sm14 is primarily known for its ability to bind fatty acids, its interactions with lipids may extend beyond simple transport. Sm14 has been shown to bind to palmitic and linolenic acids in vitro. scielo.br Crystallographic studies have revealed that Sm14 can bind to oleic acid (OLA) and arachidonic acid (ACD). researchgate.net The binding site of Sm14 appears optimized to fit ACD, with specific interactions including a π-cation bond between Arg78 and the double bond at C8 of ACD. researchgate.net

The ability of Sm14 to bind arachidonic acid is particularly significant, as ACD is required by schistosomes to synthesize prostaglandins, which are employed by the parasites to evade the host's immune defenses. researchgate.net This suggests a role for Sm14 in the parasite's immune evasion strategies through the handling of specific host lipids.

Post-Translational Modifications and Functional Implications

Post-translational modifications (PTMs) are crucial mechanisms that diversify the proteome and regulate protein function, localization, and interactions. thermofisher.comfrontiersin.org While specific PTMs of Sm14 are not extensively detailed in the provided search results, the general importance of PTMs in regulating protein activity and interactions is well-established. thermofisher.comfrontiersin.org PTMs can influence protein folding, conformation, stability, and interaction with other cellular molecules. thermofisher.com

One study mentions the potential for hyperglycosylated forms of Sm14 and modifications at Asn59 in recombinant Sm14 expressed in Pichia pastoris. plos.org While the functional implications of this specific modification on native Sm14 are not explicitly described, it highlights the potential for glycosylation or other PTMs to occur on Sm14, which could impact its stability, localization, or interaction with other proteins or lipids. thermofisher.comfrontiersin.org

The stability of recombinant Sm14 has been a consideration in its development as a vaccine candidate. Studies have investigated modifications, such as the substitution of Cys62, to improve the protein's structural stability over time and preserve its immunization capability. rcsb.org This suggests that factors affecting protein stability, which can include PTMs, are relevant to Sm14's functional integrity.

Understanding the PTMs of Sm14 could provide further insights into its precise roles in lipid metabolism, protein interactions, and modulation of the host immune response.

Advanced Research Methodologies and Experimental Approaches in Sm14 Studies

Gene Expression Analysis (RT-PCR, Quantitative PCR)

Gene expression analysis techniques, such as Reverse Transcription Polymerase Chain Reaction (RT-PCR) and quantitative PCR (qPCR), are employed to study the transcription levels of the Sm14 gene across different life cycle stages of Schistosoma mansoni. RT-PCR has been used to identify Sm14 transcripts in various parasite stages, including schistosomula, adult worms, and eggs. scielo.brnih.govscielo.br Higher levels of Sm14 transcripts have been detected in cultured schistosomula (6- and 7-day), adult worms, and eggs compared to other life cycle stages. scielo.br While RT-PCR provides qualitative or semi-quantitative data on gene presence, quantitative real-time RT-PCR (RT-qPCR) allows for the accurate and quantitative measurement of gene expression levels, enabling researchers to determine the relative quantities of Sm14 mRNA. nih.govthermofisher.com RT-qPCR is a widely used and sensitive technique for gene analysis, involving RNA isolation, reverse transcription into cDNA, and real-time amplification and detection using fluorescent methods. nih.govthermofisher.com

Immunolocalization Techniques (Immunofluorescence, Immunohistochemistry)

Immunolocalization techniques, such as immunofluorescence and immunohistochemistry, are crucial for determining the spatial distribution of the Sm14 protein within the parasite. Indirect immunofluorescence assays using anti-Sm14 polyclonal antibodies have localized Sm14 in adult worm sections. scielo.brnih.gov Strong labeling was observed in the basal lamella of the tegument and the gut epithelium. scielo.brnih.govscielo.br These locations, being interfaces of parasite-host contact with high lipid flow, support the proposed role of Sm14 as an intracellular transporter of fatty acids from host cells. scielo.brnih.govscielo.br

Protein Crystallography and X-ray Diffraction

Protein crystallography coupled with X-ray diffraction is a fundamental technique for determining the three-dimensional structure of proteins at atomic resolution. helixbiostructures.comsci-hub.senih.gov This method has been applied to Sm14, providing detailed insights into its structural features. Sm14 has been crystallized with bound ligands like oleic acid (OLA) and arachidonic acid (ACD), and their structures have been solved at resolutions of 1.85 Å and 2.4 Å, respectively. researchgate.netacs.org These studies revealed that Sm14 adopts a beta-barrel structure. researchgate.netresearchgate.net The analysis of these complex structures shows that the hydrocarbon tail of bound OLA can assume two conformations, while ACD adopts a unique hairpin-looped structure. researchgate.netacs.org Specific interactions, such as a π-cation bond between Arg78 and the double bond at C8, have been identified in the Sm14-ACD complex. acs.org Comparison with homologous fatty acid binding proteins suggests that the binding site of Sm14 is optimized to fit ACD. acs.org X-ray diffraction experiments require high-quality crystals, and recent advances in the field, including diffraction rastering and high-speed detectors, are improving the ability to obtain reliable data even from challenging protein crystals. helixbiostructures.commdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein structure and dynamics in solution. nih.govplos.org While the search results did not provide specific details on NMR studies focusing solely on the dynamics of wild-type Sm14, NMR has been used to experimentally confirm the beta-barrel structure of Sm14. researchgate.netresearchgate.net NMR spectroscopy can provide insights into the relationship between protein motion and function, and recent advances allow for detailed studies of larger proteins and the investigation of dynamics on various timescales. nih.govplos.orgunipv.it For instance, relaxation dispersion NMR spectroscopy is particularly informative for studying millisecond timescale dynamics. nih.gov The 3D solution structure of a stable Sm14 mutant (Sm14-M20(C62V)) in its apo-form has been determined using NMR. researchgate.net

Molecular Dynamics Simulations and Computational Modeling

Molecular dynamics simulations and computational modeling are used to study the dynamic behavior of molecules, including proteins, over time. advancedsciencenews.comsjsu.edumdpi.com These computational approaches can provide insights into protein folding, protein-ligand interactions, and conformational changes that are often difficult to observe experimentally. advancedsciencenews.comnju.edu.cn Molecular modeling studies have predicted the beta-barrel structure of Sm14, which was later validated by experimental methods like crystallography and NMR. researchgate.netresearchgate.net Molecular dynamics calculations have been used to highlight the higher structural stability of Sm14 mutants compared to the wild-type protein. researchgate.net Computational modeling plays an increasingly important role in biological sciences, complementing experimental studies and providing new insights and predictions. mdpi.com Techniques like Gaussian accelerated molecular dynamics (GaMD) are being developed to accelerate simulations and bridge the gap between simulation timescales and biologically relevant processes. advancedsciencenews.com

In Vitro Ligand Binding Assays (e.g., ANS Displacement Assays)

In vitro ligand binding assays are used to quantify the affinity of Sm14 for various fatty acids and other ligands. The 1,8-anilinonaphthalenesulfonic acid (ANS) displacement assay is a common method for measuring ligand binding to fatty acid-binding proteins like Sm14. researchgate.netacs.orgresearchgate.netuniroma1.it This assay involves monitoring the displacement of fluorescent ANS, which binds to hydrophobic pockets in proteins, by competing ligands. researchgate.netacs.orgresearchgate.net Studies using ANS displacement assays have measured the affinity of Sm14 for different fatty acids, demonstrating that oleic acid (OLA) and arachidonic acid (ACD) exhibit the highest affinities. researchgate.netacs.org Stopped-flow kinetic experiments monitoring ANS displacement have also been used to determine the rates of fatty acid binding and dissociation, revealing that the binding rate constant is controlled by a slow pH-dependent conformational change. researchgate.netacs.org These assays can be automated for high-throughput screening and accurate determination of binding affinities (Kd) and IC50 values. sigmaaldrich.com

In Vivo Animal Models for Efficacy and Immunogenicity Assessment

In vivo animal models are essential for assessing the efficacy and immunogenicity of Sm14, particularly in the context of vaccine development against schistosomiasis and fascioliasis. Studies in mice and rabbits have evaluated the protective activity of recombinant Sm14 (rSm14) against Schistosoma mansoni cercarial challenge. researchgate.netasm.orgresearchgate.net Immunization with Sm14 has shown variable percentages of adult worm reduction in animal models, ranging from 20% to 89% depending on the study, adjuvant, and immunization protocol. researchgate.netasm.orgfrontiersin.org For example, immunization with rSm14 produced in Escherichia coli has shown consistent protective activity in animal models. researchgate.net Studies have also investigated the use of different expression systems, such as recombinant Mycobacterium bovis BCG expressing Sm14, which induced a Th1-predominant cellular response and provided significant protection in mice. asm.org Animal models are used to assess immune responses, including antibody production (e.g., IgG subclasses) and cytokine profiles (e.g., IFN-γ, TNF-α), which are associated with reductions in worm burden, hepatic granuloma, and egg counts. asm.orgfrontiersin.org Studies in ungulates have demonstrated cross-species protection against Fasciola hepatica and associated liver damage. frontiersin.org Baboons, as natural hosts for schistosomiasis, represent a relevant nonhuman primate model for evaluating vaccine candidates like Sm14. nih.gov

Proteomics and Mass Spectrometry for Protein Identification and Modification Analysis

Proteomics, the large-scale study of proteins, coupled with mass spectrometry (MS), has been instrumental in identifying Sm14 within complex biological samples and analyzing its post-translational modifications (PTMs). Mass spectrometry is a fundamental tool for detecting and mapping covalent modifications and quantifying their changes. nih.gov PTMs can significantly increase the functional diversity of the proteome by regulating protein activity, localization, and interactions. thermofisher.com

Studies investigating the secretome of Schistosoma mansoni have utilized LC-MS/MS (liquid chromatography-tandem mass spectrometry) to identify proteins released by the parasite, including Sm14. For instance, a proteomic analysis of low molecular weight fractions from S. mansoni egg-derived molecules identified Sm14 as a protein with putative immunomodulatory properties. nih.gov, plos.org In this approach, proteins were separated by SDS-PAGE, digested in-gel with trypsin, and the resulting peptides analyzed by online C18 nano-HPLC MS/MS. plos.org Peptide identification was performed by searching MS/MS spectra against S. mansoni protein databases using software like Mascot. plos.org This method allows for the identification of proteins based on the mass-to-charge ratio of their constituent peptides and their fragmentation patterns.

Mass spectrometry can also be used to characterize PTMs, which result in detectable mass changes in proteins. sigmaaldrich.com Common PTMs include phosphorylation, glycosylation, ubiquitination, methylation, acetylation, lipidation, and proteolysis. thermofisher.com While the provided search results specifically mention the identification of Sm14 using proteomics and MS, detailed data tables explicitly listing identified peptides or PTMs of Sm14 from these specific studies were not extensively available in the snippets. However, the methodology described, such as the use of LC-MS/MS and searching against protein databases, is standard for protein identification and can be extended to PTM analysis by looking for specific mass shifts. nih.govplos.orgsigmaaldrich.com

Another proteomic analysis focusing on the Pichia pastoris secretome, when expressing a recombinant Sm14 mutant (Sm14-C62V), also employed 2D gel electrophoresis and ESI-MS/MS analysis to identify proteins in the culture media. nih.gov This demonstrates the application of proteomic techniques not only for studying the native parasite protein but also for characterizing recombinant forms produced in expression systems.

Proteomic analyses have also been used to screen for immunoreactive proteins in Schistosoma mansoni adult worm extracts using techniques like two-dimensional western blotting and subsequent identification by mass spectrometry. nih.govoup.com This approach helps in identifying proteins that elicit an immune response during infection, potentially highlighting candidates for vaccine development like Sm14. nih.gov

Genetic Engineering and Mutagenesis for Functional Characterization

Genetic engineering and mutagenesis have been crucial for understanding the function of Sm14 and improving its properties, particularly in the context of vaccine development. These techniques allow for the manipulation of the Sm14 gene and the resulting protein.

One significant application has been the production of recombinant Sm14 (rSm14) in various expression systems, such as Escherichia coli and Pichia pastoris. frontiersin.orgbioline.org.brgoogle.com This involves cloning the Sm14 gene into expression vectors and transforming host organisms to produce large quantities of the protein. frontiersin.orgbioline.org.br Different expression strategies, including the use of fusion proteins and affinity tags (like the 6XHis-tag), have been employed to facilitate purification and enhance expression levels. bioline.org.brnih.govnih.gov For example, Sm14 has been expressed as a fusion protein with the bacteriophage T7 major capsid protein or with the Mycobacterium fortuitum β-lactamase protein. bioline.org.brnih.gov The use of synthetic genes optimized for codon usage in the host organism, such as Pichia pastoris or Mycobacterium bovis BCG, has also been explored to increase Sm14 expression levels. google.comoup.com

Mutagenesis, specifically site-directed mutagenesis, has been used to investigate the role of specific amino acid residues in Sm14's structure and function. A notable example is the study of the conserved methionine at position 20 (M20), which was found to be polymorphic, sometimes occurring as threonine (T20). semanticscholar.orgnih.gov Site-directed mutagenesis was used to create mutants like Sm14-A20 to evaluate the function of the residue at this position. semanticscholar.orgnih.gov Research findings indicated that the Sm14-M20 isoform exhibited higher structural stability and a more pronounced affinity for natural fatty acids compared to Sm14-T20 and Sm14-A20. semanticscholar.orgnih.gov

Another application of mutagenesis involved replacing the single cysteine residue at position 62 (C62) with serine (C62S) or valine (C62V) to improve the protein's stability. nih.govrcsb.org These mutations were designed to prevent protein dimerization and subsequent aggregation, which can reduce vaccine efficacy over time. nih.govrcsb.org The Sm14-M20(C62V) mutant showed improved structural stability and retained fatty acid binding ability and protective efficacy in experimental animals, highlighting the utility of mutagenesis in developing more stable and effective vaccine candidates. nih.govrcsb.orgresearchgate.net

Genetic engineering has also enabled the delivery of Sm14 using recombinant vectors, such as recombinant Mycobacterium bovis BCG (rBCG) and Salmonella enterica var. Typhimurium, or as a DNA vaccine. oup.com Expressing Sm14 within these live attenuated bacteria or as a DNA construct allows for the induction of specific immune responses. oup.com Studies have shown that immunization with rBCG expressing Sm14 can induce cellular Th1-predominant immune responses and confer protection against cercarial challenge in mice. nih.govoup.com

The following table summarizes some of the genetic engineering and mutagenesis approaches used in Sm14 studies and their key findings:

ApproachMethod/ModificationKey FindingSource
Recombinant ExpressionE. coli expression systems (pGEMEX, pRSET)Production of rSm14, including fusion proteins. bioline.org.brpnas.org Effective in inducing protection in animal models. bioline.org.brnih.gov bioline.org.brpnas.orgnih.gov
Recombinant ExpressionPichia pastoris expression systems (AOX1, GAP promoters)Efficient production of rSm14, including using synthetic genes for increased expression. frontiersin.orggoogle.com frontiersin.orggoogle.com
Recombinant ExpressionRecombinant BCGExpression of Sm14 as a fusion protein. nih.gov Induces cellular Th1 responses and protection in mice. nih.govoup.com nih.govoup.com
Site-Directed MutagenesisM20T, M20A substitutionsSm14-M20 isoform shows higher stability and fatty acid affinity; M20 and T20 isoforms induce protection, M20A does not. semanticscholar.orgnih.gov semanticscholar.orgnih.gov
Site-Directed MutagenesisC62S, C62V substitutionsC62V mutant shows improved structural stability, prevents dimerization, and retains function and protective efficacy. nih.govrcsb.orgresearchgate.net nih.govrcsb.orgresearchgate.net
Gene OptimizationCodon optimization for MycobacteriumEnhanced protein expression levels in rBCG, but not necessarily enhanced protection. oup.com oup.com
Fusion Protein ConstructionSm14-T7 capsid protein fusionUsed for expression and purification of rSm14. bioline.org.brpnas.org bioline.org.brpnas.org
Fusion Protein ConstructionSm14-β-lactamase fusionUsed for expression in recombinant BCG. nih.gov nih.gov
Fusion Protein ConstructionSm14-Tetanus Toxin Fragment C (TTFC) fusionRetains Sm14 immunogenic characteristics and confers protection against S. mansoni. nih.gov nih.gov
DNA VaccineAdministration of Sm14 gene as DNAShown to induce protective immunogenicity. oup.com oup.com

These studies collectively demonstrate the power of genetic engineering and mutagenesis in dissecting the molecular basis of Sm14 function, improving its biochemical properties, and developing effective strategies for its production and delivery as a potential vaccine.

Broader Academic and Translational Research Perspectives

SM14 as a Research Target for Anti-Parasitic Drug Discovery

The essential role of SM14 in the uptake and transport of fatty acids, which are vital for schistosome survival and reproduction, positions it as a compelling target for the development of new anti-parasitic drugs. nih.govmdpi.comresearchgate.netmdpi.com By inhibiting SM14 function, it may be possible to disrupt the parasite's ability to acquire necessary lipids from the host, thereby impairing its development and survival. The fact that schistosomes are entirely dependent on the host for fatty acids underscores the potential vulnerability that targeting SM14 could exploit. nih.govresearchgate.net While the primary focus for SM14 has been vaccine development, understanding its function at a molecular level, including its binding specificity for various fatty acids like arachidonic acid and oleic acid, provides a basis for designing small molecule inhibitors that could interfere with its lipid transport function. nih.govacs.orgiucr.org

Contributions to Understanding Schistosome Biology and Pathogenesis

Studies on SM14 have significantly contributed to our understanding of the fundamental biology of Schistosoma mansoni and the mechanisms underlying schistosomiasis pathogenesis. SM14 is expressed across various life stages of the parasite, including schistosomula, adult worms, and eggs, with particularly strong expression observed in the basal lamella of the tegument and the gut epithelium – tissues involved in host contact and nutrient uptake. scielo.br This localization supports its proposed role in the intracellular trafficking of fatty acids acquired from the host. scielo.br

The ability of SM14 to bind various fatty acids, such as arachidonic, oleic, palmitic, and linolenic acid, highlights its importance in the parasite's lipid metabolism. scielo.bruniprot.org Arachidonic acid, in particular, is crucial for schistosomes to synthesize prostaglandins, which are believed to be employed by the parasite to evade the host's immune defenses. nih.govacs.org Therefore, SM14's involvement in the uptake of such fatty acids directly impacts the parasite's ability to modulate the host immune response and survive within the host.

Furthermore, research has shown that SM14 can induce an immune response in infected hosts, making it a potential diagnostic marker. ontosight.ai The identification of SM14 in soluble egg antigens (SEA) and its ability to induce IL-10 production by B cells suggests a role for this protein in the complex immune-regulatory network established during chronic schistosome infections. plos.org This modulation of the host immune system by parasite-derived molecules like SM14 is a key aspect of schistosome pathogenesis and survival. plos.org

Implications for Host-Parasite Co-evolutionary Studies

The interaction between the host immune system and parasite proteins exposed at the host-parasite interface is a critical driver of co-evolution. SM14, being a protein involved in nutrient acquisition at this interface, has implications for host-parasite co-evolutionary studies. The observation that genes encoding proteins exposed at the parasite surface, including vaccine candidates like SM14, display higher than usual dN/dS values (a measure of the rate of protein evolution) suggests that these genes are under positive selection pressure from the host immune system. nih.gov This accelerated evolution may represent an adaptation by the parasite to evade host immune recognition and attack.

Studies comparing the evolutionary dynamics of SM14 with other schistosome proteins can provide insights into the intensity of the selective pressure exerted by the host on this particular protein. Understanding these co-evolutionary dynamics can inform the design of more effective and sustainable control strategies, as it highlights the potential for the parasite to evolve mechanisms of resistance against interventions targeting such proteins.

Future Directions in SM14-Based Vaccine Research

SM14 is a leading candidate for a schistosomiasis vaccine, and research continues to explore its potential and optimize vaccine strategies. Pre-clinical studies in animal models have demonstrated that vaccination with recombinant SM14 (rSM14) can induce significant protection against Schistosoma mansoni infection, reducing worm burdens and associated pathology. researchgate.netpnas.orgresearchgate.netfrontiersin.orgscielo.br Notably, rSM14 has also shown cross-protection against Fasciola hepatica, suggesting the potential for a dual-purpose vaccine. researchgate.netpnas.orgresearchgate.netfrontiersin.org

The SM14 vaccine candidate, often formulated with adjuvants like GLA-SE, has progressed to clinical trials in humans. Phase I and Phase II trials have evaluated the safety and immunogenicity of the SM14/GLA-SE vaccine in both adults and school-aged children in endemic areas. nih.govmedrxiv.orgnih.govfrontiersin.orgmdpi.comnih.gov These trials have indicated that the vaccine is safe, well-tolerated, and elicits robust humoral and cellular immune responses, including the production of SM14-specific IgG antibodies and increased levels of pro-inflammatory cytokines like TNFα, IFNγ, and IL-2. nih.govmedrxiv.orgnih.govmdpi.com

Future directions in SM14-based vaccine research include further evaluation in larger Phase III clinical trials to confirm efficacy in preventing or reducing infection and disease severity in endemic populations. nih.gov Research is also ongoing to understand the mechanisms of protection induced by the vaccine, optimize adjuvant formulations, and potentially combine SM14 with other vaccine candidates to achieve broader and more potent immunity. researchgate.netnih.gov The development of stable recombinant protein formulations, such as the Sm14-M20(C62V) mutant with improved structural stability, is also crucial for large-scale vaccine production and deployment. rcsb.org

Potential Application of SM14 Research in Other Inflammatory or Autoimmune Conditions (Theoretical Basis)

The exploration of SM14's potential applications extends theoretically to other inflammatory or autoimmune conditions, based on its interactions with the host immune system. Chronic helminth infections, including schistosomiasis, are known to modulate the host immune response, often leading to a state of reduced responsiveness that can protect against allergic and autoimmune diseases. nih.govplos.orgparasite-journal.org

As a component of schistosome eggs and a molecule capable of inducing IL-10-producing regulatory B cells, SM14 is implicated in this immune-regulatory process. plos.org The ability of SM14 to influence the balance of immune responses, potentially dampening excessive inflammation, provides a theoretical basis for exploring its components or derived molecules as potential therapeutic agents for inflammatory or autoimmune disorders. plos.orgparasite-journal.org

Research into how SM14 interacts with host immune cells and signaling pathways could uncover novel mechanisms of immune modulation. This knowledge might lead to the identification of specific epitopes or functional domains within SM14 that could be harnessed to develop targeted immunotherapies. While this area is still largely theoretical and requires significant further investigation, the observed immune-modulatory effects of schistosome-derived antigens, including SM14, suggest a potential avenue for future research in the context of inflammatory and autoimmune diseases. nih.govplos.orgparasite-journal.org

Q & A

Q. How to design a robust protocol for SM14 immunolocalization in heterogeneous tissue samples?

  • Methodological Answer : Optimize antibody dilution ratios and blocking buffers (e.g., 5% BSA) to reduce background noise. Include controls (e.g., pre-immune serum, peptide competition) to confirm specificity. Confocal microscopy enhances spatial resolution in tegumentary layers .

Q. Q. What quality control steps are critical for recombinant SM14 production in E. coli?

  • Methodological Answer : Monitor endotoxin levels via Limulus Amebocyte Lysate (LAL) assays. Validate protein folding via circular dichroism (CD) spectroscopy and confirm antigenicity via Western blot with convalescent sera .

Tables for Key Data

Q. Table 1. SM14 Expression Across Life Cycle Stages

Life StageRT-PCR Signal IntensityLocalization (IFA)
SchistosomulumHighTegument, Muscle Layers
Adult WormHighTegument, Parenchyma
EggModerateEggshell-associated
MiracidiumLowNot Detected

Q. Table 2. Comparison of SM14 Structural Prediction Tools

ToolTemplate PDB IDPredicted Binding SiteValidation Method
MODBASE1FTP (FABP)Hydrophobic cavityMD Simulation (RMSD <2Å)
AlphaFold2N/ABeta-barrel coreCryo-EM (Pending)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.